molecular formula C19H19Cl3N2O B11993005 (2E)-N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-3-phenyl-2-propenamide

(2E)-N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-3-phenyl-2-propenamide

Cat. No.: B11993005
M. Wt: 397.7 g/mol
InChI Key: GKXKMUYWQLRRMW-OUKQBFOZSA-N
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Description

(2E)-N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-3-phenyl-2-propenamide is a synthetic organic compound characterized by its complex molecular structure This compound features a combination of benzyl, methyl, and trichloroethyl groups attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-3-phenyl-2-propenamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl(methyl)amino Intermediate: This step involves the reaction of benzylamine with methyl iodide in the presence of a base such as sodium hydroxide to form N-benzyl-N-methylamine.

    Introduction of the Trichloroethyl Group: The intermediate is then reacted with trichloroacetyl chloride in the presence of a base like pyridine to introduce the trichloroethyl group.

    Formation of the Propenamide Backbone: The final step involves the reaction of the intermediate with cinnamoyl chloride under basic conditions to form the desired propenamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-3-phenyl-2-propenamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(2E)-N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-3-phenyl-2-propenamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-3-phenyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-methylamine: A precursor in the synthesis of the compound.

    Trichloroacetyl chloride:

    Cinnamoyl chloride: Used in the formation of the propenamide backbone.

Uniqueness

(2E)-N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-3-phenyl-2-propenamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H19Cl3N2O

Molecular Weight

397.7 g/mol

IUPAC Name

(E)-N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C19H19Cl3N2O/c1-24(14-16-10-6-3-7-11-16)18(19(20,21)22)23-17(25)13-12-15-8-4-2-5-9-15/h2-13,18H,14H2,1H3,(H,23,25)/b13-12+

InChI Key

GKXKMUYWQLRRMW-OUKQBFOZSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)C(C(Cl)(Cl)Cl)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CN(CC1=CC=CC=C1)C(C(Cl)(Cl)Cl)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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